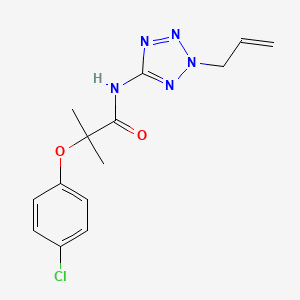
N-(3-chloro-4-fluorophenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as an anti-cancer agent. The compound was first synthesized in 2009 and has since been the subject of numerous studies investigating its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide is based on its ability to inhibit NAE, which is responsible for activating the protein NEDD8. NEDD8 plays a critical role in the regulation of protein degradation, and its inhibition leads to the accumulation of proteins that are normally degraded by the cell. This accumulation ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chloro-4-fluorophenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide has a broad range of biochemical and physiological effects on cancer cells. These effects include the induction of cell cycle arrest, the inhibition of DNA repair, and the induction of apoptosis. N-(3-chloro-4-fluorophenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potentially valuable addition to existing cancer treatment regimens.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-chloro-4-fluorophenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide for laboratory experiments is its specificity for NAE. This specificity allows researchers to investigate the role of NAE in cancer cells without affecting other cellular processes. However, one limitation of N-(3-chloro-4-fluorophenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide is its relatively short half-life, which can make it challenging to maintain effective concentrations in vivo.
Orientations Futures
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide. One area of interest is the development of more potent and selective NAE inhibitors that can overcome some of the limitations of N-(3-chloro-4-fluorophenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide. Another direction is the investigation of the potential of N-(3-chloro-4-fluorophenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide in combination with other chemotherapeutic agents, which may lead to improved outcomes for cancer patients. Additionally, the role of NAE in other diseases, such as neurodegenerative disorders, is an area of active research that may benefit from the development of NAE inhibitors like N-(3-chloro-4-fluorophenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide has been extensively studied in preclinical models of cancer, where it has shown promising results as an anti-tumor agent. The compound works by inhibiting the activity of the NEDD8-activating enzyme (NAE), which is involved in the regulation of protein degradation. By blocking this enzyme, N-(3-chloro-4-fluorophenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide disrupts the normal functioning of cancer cells, leading to their death.
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O3/c17-12-7-10(4-5-13(12)18)19-16(22)14-8-15(23-20-14)9-2-1-3-11(21)6-9/h1-8,21H,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZFFANZAJOHNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=NO2)C(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 5-(3-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4762979.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methoxyphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4762989.png)
![2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4762995.png)

![3-{2-[4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-2-pyrimidinyl]hydrazino}-2-benzofuran-1(3H)-one](/img/structure/B4763022.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B4763029.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B4763035.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-phenylbutanamide](/img/structure/B4763049.png)
![methyl 2-({[2-(2-furoyl)hydrazino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4763066.png)
![4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B4763074.png)

![N~2~-(3-bromophenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4763087.png)
![methyl 3-({2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoyl}amino)-1H-1,2,4-triazole-5-carboxylate](/img/structure/B4763090.png)